

Pharmacokinetics and bioavailability of Flavokawain C in animal models

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Compound of Interest

Compound Name: Flavokawain C

Cat. No.: B600344

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Flavokawain C Pharmacokinetics in Animal Models: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the pharmacokinetics and bioavailability of **Flavokawain C** (FKC) in animal models. Due to the limited availability of comprehensive pharmacokinetic data for **Flavokawain C**, this guide also includes information on the closely related compound, Flavokawain B (FKB), to provide a broader context and comparative data.

Frequently Asked Questions (FAQs)

Q1: What is the typical formulation for administering **Flavokawain C** to mice orally?

A1: A common formulation for oral administration of **Flavokawain C** in mice is a suspension in 10% Tween 80, 10% ethanol, and 80% saline[1].

Q2: What analytical methods are used to quantify **Flavokawain C** in biological samples?

A2: Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) is a validated method for determining the concentration of **Flavokawain C** in tissue homogenates[1]. For related flavokawains like FKB, UPLC-MS/MS has also been successfully used for quantification in rat plasma[2][3].

Q3: Are there any known signaling pathways affected by **Flavokawain C**?

A3: Yes, **Flavokawain C** has been shown to suppress the FAK/PI3K/AKT signaling pathway in liver cancer cells[4]. It has also been found to target the HSP90B1/STAT3/HK2 signaling axis in nasopharyngeal carcinoma.

Q4: Is there any information on the tissue distribution of **Flavokawain C**?

A4: A study in Kunming mice showed that after oral administration, **Flavokawain C** preferentially accumulates in liver tissues.

Q5: What are the key pharmacokinetic parameters for Flavokawain B in rats?

A5: A study on Flavokawain B in rats after a 10 mg/kg oral dose reported a maximum plasma concentration (C_{max}) of 265.2 ng/mL, a time to reach C_{max} (T_{max}) of 1 hour, and a half-life (T_{1/2}) of 2.76 hours.

Troubleshooting Guides

UHPLC-MS/MS Analysis of Flavokawain C

Issue	Potential Cause	Troubleshooting Step
Poor Peak Shape	Improper mobile phase composition.	Optimize the gradient and organic/aqueous ratio. For chalcones, a gradient with acetonitrile and water containing a small percentage of formic acid is often a good starting point.
Column contamination.	Flush the column with a strong solvent or replace it if necessary.	
Low Sensitivity	Suboptimal mass spectrometer settings.	Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions for Flavokawain C.
Matrix effects from plasma or tissue homogenate.	Employ a more effective sample preparation method like solid-phase extraction (SPE) instead of simple protein precipitation.	
Inconsistent Retention Times	Fluctuation in column temperature.	Use a column oven to maintain a stable temperature.
Pump malfunction or leaks.	Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.	
High Background Noise	Contaminated mobile phase or solvent lines.	Use high-purity solvents and filter them before use. Purge the solvent lines.
Dirty mass spectrometer source.	Clean the ion source according to the manufacturer's instructions.	

Quantitative Data Summary

As comprehensive pharmacokinetic data for **Flavokawain C** is not readily available in the cited literature, the following table presents the pharmacokinetic parameters for the related compound, Flavokawain B, in rats. This can serve as a preliminary reference for researchers.

Table 1: Pharmacokinetic Parameters of Flavokawain B in Rats

Parameter	Oral Administration (10 mg/kg)	Intravenous Administration (5 mg/kg)
Animal Model	Sprague-Dawley Rats	Sprague-Dawley Rats
C _{max} (ng/mL)	265.2 ± 38.7	1048 ± 156
T _{max} (h)	1.0 ± 0.2	Not Applicable
AUC (0-t) (ng·h/mL)	1234.5 ± 215.8	876.5 ± 123.4
AUC (0-∞) (ng·h/mL)	1356.7 ± 245.1	912.3 ± 134.5
t _{1/2} (h)	2.76 ± 0.45	1.98 ± 0.32
Bioavailability (%)	Not explicitly stated, but can be calculated from oral and IV AUC data.	Not Applicable

Note: The data in this table is for Flavokawain B and is intended for comparative purposes only.

Experimental Protocols

Protocol 1: Tissue Distribution Study of Flavokawain C in Mice

This protocol is based on a study investigating the tissue distribution of **Flavokawain C** in Kunming mice.

- Animal Model: Male Kunming mice.

- Formulation: **Flavokawain C** is formulated in a vehicle of 10% Tween 80, 10% ethanol, and 80% saline.
- Dosing: Administer a single oral dose of 20 mg/kg **Flavokawain C**. A control group receives the vehicle only.
- Sample Collection: Euthanize the mice 2 hours post-administration. Collect various tissues (e.g., liver, kidney, spleen, lung, heart, brain).
- Sample Preparation: Wash the collected tissues in normal saline, then homogenize them.
- Analysis: Determine the concentration of **Flavokawain C** in the tissue homogenates using a validated UHPLC-MS/MS method.

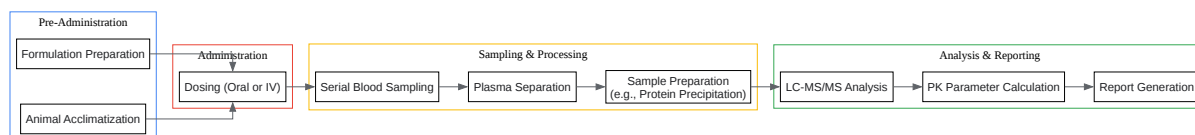
Protocol 2: Pharmacokinetic Study of Flavokawain B in Rats

This protocol is adapted from a study on the pharmacokinetics of Flavokawain B in Sprague-Dawley rats.

- Animal Model: Male Sprague-Dawley rats.
- Dosing:
 - Oral: Administer a single dose of 10 mg/kg Flavokawain B by oral gavage.
 - Intravenous: Administer a single dose of 5 mg/kg Flavokawain B via the tail vein.
- Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
- Analysis: Analyze the supernatant using a validated UPLC-MS/MS method to determine the concentration of Flavokawain B.

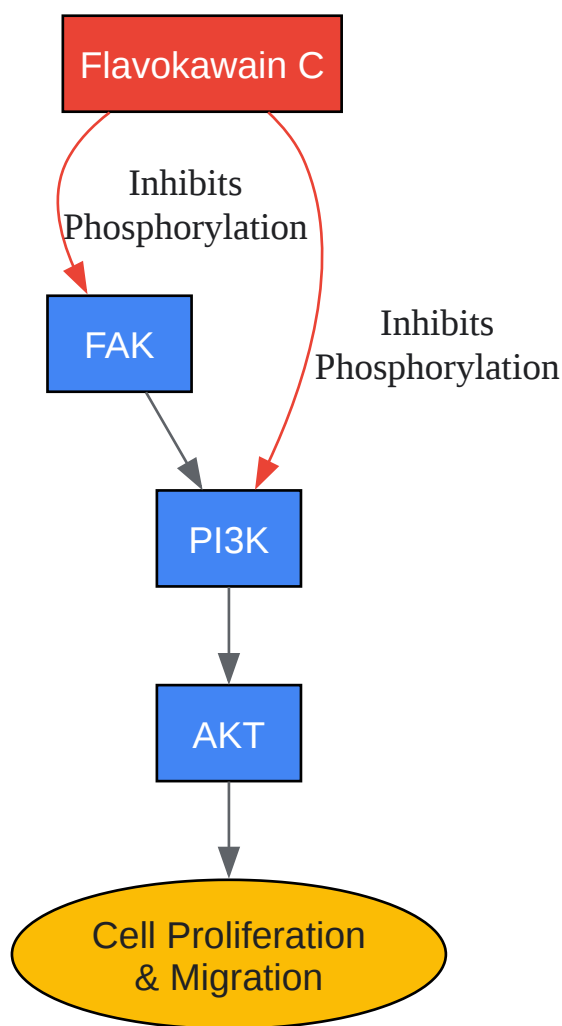
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, etc.) using appropriate software.

Visualizations



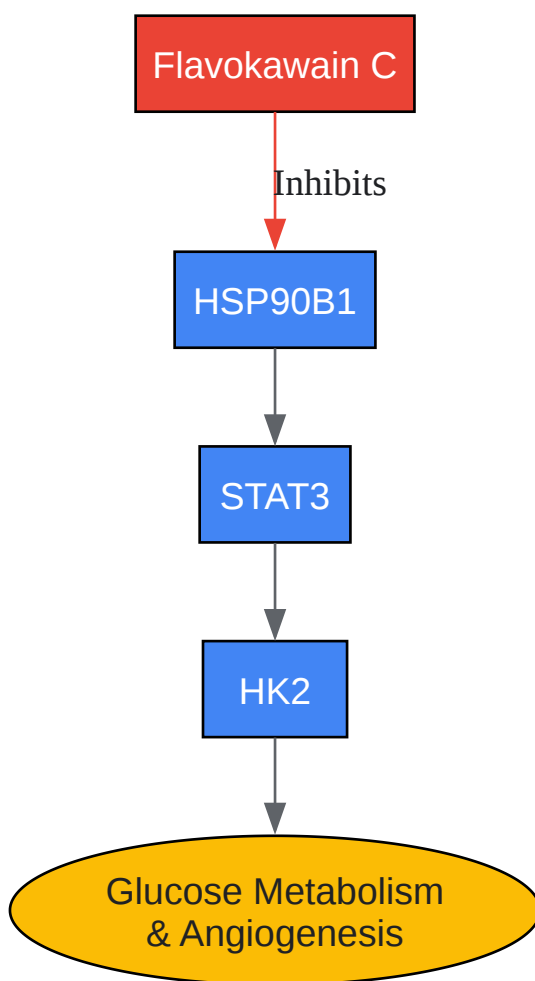
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Caption: Experimental workflow for a typical in vivo pharmacokinetic study.



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Caption: **Flavokawain C** inhibits the FAK/PI3K/AKT signaling pathway.



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Caption: **Flavokawain C** targets the HSP90B1/STAT3/HK2 signaling axis.

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References

- 1. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

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